molecular formula C19H16ClNO4 B5370071 2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid

2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid

Cat. No.: B5370071
M. Wt: 357.8 g/mol
InChI Key: HHHARQQJHLPSPW-CHHVJCJISA-N
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Description

2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid is an organic compound with a complex structure It features a phenoxyacetic acid backbone substituted with various functional groups, including a chloro, cyano, and methoxy group

Properties

IUPAC Name

2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-12-4-3-5-14(6-12)15(10-21)7-13-8-16(20)19(17(9-13)24-2)25-11-18(22)23/h3-9H,11H2,1-2H3,(H,22,23)/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHARQQJHLPSPW-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenol with chloroacetic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]-6-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular

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